molecular formula C6H11IN4 B2721874 5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide CAS No. 1955548-50-1

5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide

Cat. No. B2721874
CAS RN: 1955548-50-1
M. Wt: 266.086
InChI Key: UYTCYWFCVAQURE-UHFFFAOYSA-N
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Description

“5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine” is a chemical compound with the CAS Number: 502546-41-0 . It has a molecular weight of 124.15 . The compound is a solid and should be stored in a dark place, sealed in dry, at 2-8°C .


Molecular Structure Analysis

The linear formula of “5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine” is C5H8N4 .

Scientific Research Applications

Synthesis and Catalysis

The research into triazole derivatives, including structures related to "5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-amine hydroiodide," has yielded significant insights into synthetic and catalytic methodologies. For instance, Brotherton et al. (2012) described the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalysts, highlighting the reactivity of copper(I) species and triiodide ions in forming triazole derivatives through cycloaddition reactions (Brotherton, Clark, & Zhu, 2012). Furthermore, Ferrini et al. (2015) developed a protocol for the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, offering a platform for creating triazole-based scaffolds for peptidomimetics and biologically active compounds, thereby bypassing the Dimroth rearrangement (Ferrini et al., 2015).

Antimicrobial and Anticancer Activities

Investigations into the biological activities of triazole derivatives have shown promising results. Noolvi et al. (2014) synthesized novel azetidine-2-one derivatives of 1H-benzimidazole, demonstrating good antibacterial activity and cytotoxic properties in vitro, suggesting the potential for developing new therapeutic agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014). Additionally, Kattimani et al. (2013) presented the synthesis and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, indicating significant activity against a variety of cancer cell lines, highlighting the therapeutic potential of triazole derivatives (Kattimani, Kamble, Kariduraganavar, Dorababu, & Hunnur, 2013).

Eco-Friendly Processes

The research also encompasses the development of eco-friendly synthetic processes. Jiang et al. (2008) reported the conversion of carbon dioxide into oxazolones and oxazolidinones under supercritical conditions, showcasing an environmentally friendly approach to synthesizing cyclic carbonates and related compounds (Jiang, Zhao, & Wang, 2008).

Safety and Hazards

The compound has the following hazard statements: H302-H312-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

properties

IUPAC Name

5-cyclopropyl-4-methyl-1,2,4-triazol-3-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4.HI/c1-10-5(4-2-3-4)8-9-6(10)7;/h4H,2-3H2,1H3,(H2,7,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTCYWFCVAQURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1N)C2CC2.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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